N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Physicochemical property comparison Drug-likeness Procurement specification

N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396761-21-9) is a synthetic small-molecule heterocycle belonging to the pyridazine-3-carboxamide class, with a molecular formula of C19H19N5OS and a molecular weight of 365.46 g/mol. Its structure comprises a pyridazine core substituted at the 6-position with a pyrrolidine ring and linked via a carboxamide bridge to a 3-(2-methylthiazol-4-yl)phenyl moiety.

Molecular Formula C19H19N5OS
Molecular Weight 365.46
CAS No. 1396761-21-9
Cat. No. B2366599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
CAS1396761-21-9
Molecular FormulaC19H19N5OS
Molecular Weight365.46
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN=C(C=C3)N4CCCC4
InChIInChI=1S/C19H19N5OS/c1-13-20-17(12-26-13)14-5-4-6-15(11-14)21-19(25)16-7-8-18(23-22-16)24-9-2-3-10-24/h4-8,11-12H,2-3,9-10H2,1H3,(H,21,25)
InChIKeyPEVYOOTVNDSOBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396761-21-9): Procurement-Relevant Baseline Profile


N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396761-21-9) is a synthetic small-molecule heterocycle belonging to the pyridazine-3-carboxamide class, with a molecular formula of C19H19N5OS and a molecular weight of 365.46 g/mol . Its structure comprises a pyridazine core substituted at the 6-position with a pyrrolidine ring and linked via a carboxamide bridge to a 3-(2-methylthiazol-4-yl)phenyl moiety. While structurally related pyridazine-3-carboxamide derivatives have been extensively explored as ATP-competitive kinase inhibitors—particularly targeting ALK, SYK, TYK2, and PIM kinases—the specific biological activity data and target engagement profile of this exact compound remain largely undisclosed in the peer-reviewed primary literature, limiting the ability to draw robust, comparator-based differentiation at this time .

Novel pyridazine-3-carboxamide chemotype with 2-methylthiazol-4-yl / pyrrolidinyl substitution pattern for kinase selectivity profiling
Suitable as a differentiated probe for broad kinome panel screening to map selectivity fingerprint
Lead optimization library procurement: provides an under-explored aniline substituent for SAR expansion

Why Generic Substitution of N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (1396761-21-9) Carries Unquantified Risk


Within the pyridazine-3-carboxamide chemical class, even minor structural variations—such as the identity and position of heteroaryl substituents on the aniline ring or the nature of the amine at the pyridazine 6-position—can profoundly alter kinase selectivity fingerprints, aqueous solubility, metabolic stability, and off-target liability . For example, while some pyridazine-3-carboxamides demonstrate potent ALK inhibition (IC50 <10 nM) and others exhibit TYK2 or SYK selectivity, the presence of the 2-methylthiazol-4-yl group in the target compound introduces a distinct hydrogen-bonding and steric profile compared to simple phenyl, bromophenyl, or pyridyl analogs, making interpolation of activity, selectivity, or ADME properties unreliable without direct comparative data . Consequently, substituting this compound with a structurally similar but chemically distinct analog in a research or screening context could yield unanticipated results, particularly in kinase profiling, cellular cytotoxicity, or in vivo pharmacokinetic studies.

Structure Minor changes in pyridazine-3-carboxamide substituents can shift kinase selectivity, solubility, and metabolic stability profiles.
Data gap No published target engagement data for this exact compound prevents direct performance comparison with patent-exemplified analogs.
Properties Small molecular weight differences (~25 Da) and halogen content alter calculated logP, polar surface area, and protein binding, affecting assay compatibility.

Quantitative Differentiation Evidence for N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (1396761-21-9)


Molecular Weight and Lipophilicity Differentiation from Close Structural Analogs

The target compound (MW 365.46 g/mol; C19H19N5OS) occupies a distinct physicochemical space relative to structurally related pyridazine-3-carboxamide analogs. For instance, N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396881-67-6) has a molecular weight of approximately 390.3 g/mol due to the heavier bromine substituent, whereas N-(5-methylthiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide introduces a different thiazole attachment geometry . These differences in molecular weight and halogen content directly impact calculated logP, polar surface area, and hydrogen-bond donor/acceptor counts, which are critical parameters governing membrane permeability, solubility, and protein binding in biological assays .

MW & Lipophilicity
Data to verify
Target MW 365.46 g/mol (C19H19N5OS) vs. bromophenyl analog ~390.3 g/mol — ~25 Da lighter, no halogen.
Physicochemical property space differentiation may affect solubility and DMPK assay compatibility.
Source: calculated or vendor-reported values; no peer-reviewed comparison.
Physicochemical property comparison Drug-likeness Procurement specification

Scaffold-Based Inference of Kinase Inhibitor Potential: Pyridazine-3-Carboxamide Comparative Landscape

The pyridazine-3-carboxamide scaffold is a validated kinase inhibitor pharmacophore. In the patent literature, compounds within US9126947B2 are disclosed as inhibitors of ALK and other protein kinases with 'unexpected drug properties' . Structurally, the target compound uniquely combines a 2-methylthiazol-4-yl aniline motif with a pyrrolidinyl-pyridazine core—a combination not explicitly exemplified in the major pyridazine carboxamide kinase inhibitor patent families, which tend to feature substituted phenyl, pyridyl, or indazolyl groups at the amide position . While quantitative IC50 values for the target compound are not publicly available, the distinct substitution pattern suggests a potentially differentiated kinase selectivity profile compared to the well-characterized analogs, based solely on structure–activity relationship (SAR) trends observed across this chemical class.

Kinase Scaffold Inference
Class-level inference
2-methylthiazol-4-yl/pyrrolidinyl motif not exemplified in major patent families; no IC50 data available.
Unique substitution pattern may indicate a differentiated kinase selectivity profile; requires experimental validation.
Structural comparison with US9126947B2 and SYK co-crystal (PDB 4FZ7) ligands.
Kinase inhibition Chemical biology Scaffold comparison

Absence of Ames Mutagenicity Liability Relative to Early SYK-Targeted Pyridazine Amides

A known liability of early pyridazine amide SYK inhibitors was mutagenicity detected in the Ames assay, prompting structure-guided optimization to eliminate this toxicity . The target compound incorporates a 6-(pyrrolidin-1-yl) group rather than the 6-((1R,2S)-2-amino-cyclohexylamino) or 6-arylamino substituents characteristic of the mutagenic chemotype, and features a 2-methylthiazol-4-yl group in place of the aniline or substituted phenyl rings implicated in DNA reactivity . While no Ames data have been published specifically for this compound, the structural divergence from the mutagenic sub-series constitutes a class-level inference that this compound is less likely to carry the same genotoxicity risk, which is relevant for procurement decisions in programs where genotoxicity is a gate-keeper assay.

Ames Liability Comparison
Class-level inference
6-pyrrolidin-1-yl and 2-methylthiazol-4-yl groups structurally distinct from mutagenic 6-amino-cyclohexylamino series (PDB 4FZ7).
Structural divergence reduces likelihood of Ames mutagenicity risk; no direct Ames data for this compound.
Class-level inference based on published SAR of SYK inhibitor chemotype.
Genotoxicity Lead optimization Safety screening

Evidence-Backed Application Scenarios for N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (1396761-21-9)


Kinase Profiling Panel Expansion for Novel Selectivity Fingerprinting

Given the compound's unique combination of a 2-methylthiazol-4-yl aniline and pyrrolidinyl-pyridazine core—a motif underrepresented in the major pyridazine carboxamide kinase inhibitor patents—this compound is best deployed as a tool compound in broad kinase selectivity panels (e.g., DiscoveRx KINOMEscan or Reaction Biology HotSpot) to empirically map its selectivity fingerprint against structurally related ALK, SYK, TYK2, or PIM kinase inhibitors . The resulting data would provide the first quantitative differentiation for procurement justification.

Structure–Activity Relationship (SAR) Expansion in Pyridazine Amide Lead Optimization

Medicinal chemistry teams seeking to explore the SAR around the aniline portion of pyridazine-3-carboxamide kinase inhibitors can use this compound as a reference point for the 2-methylthiazol-4-yl substituent, comparing its biochemical potency, cellular efficacy, and in vitro ADME parameters with those of phenyl, pyridyl, indazolyl, or bromophenyl analogs that have been more extensively characterized in the patent and primary literature .

Computational Docking and Free-Energy Perturbation (FEP) Benchmarking

The compound's distinct heteroaryl substituent pattern, combined with its moderate molecular weight (365.46 g/mol) and balanced hydrogen-bond donor/acceptor profile, makes it a suitable test case for computational chemists validating docking scoring functions or FEP+ predictions on pyridazine-3-carboxamide kinase inhibitors. Its predicted binding mode can be compared with co-crystal structures of related ligands in SYK (PDB 4FZ7) or ALK to assess pose reproducibility and ranking accuracy .

Genotoxicity Risk-Diversified Library Design

For compound library procurement where Ames mutagenicity is a pre-screening filter, this compound's structural divergence from the Ames-positive 6-amino-cyclohexylamino pyridazine amide series (as evidenced by the PDB 4FZ7 literature) supports its inclusion as a 'diversified risk' member of a pyridazine-focused screening deck, pending confirmatory Ames testing .

Application
Selection Property
Validation Focus
Kinase profiling panel expansion
Novel chemotype absent from major patent SAR tables
Empirical selectivity fingerprint via kinome-wide screening
SAR expansion in lead optimization
2-methylthiazol-4-yl aniline reference point
Head-to-head potency and ADME comparison with phenyl/pyridyl analogs
Computational docking and FEP benchmarking
Moderate MW and balanced H-bond donor/acceptor profile
Pose reproducibility vs. SYK/ALK co-crystal structures; requires ranking accuracy assessment
Genotoxicity risk-diversified library design
Structurally divergent from Ames-positive sub-series
Confirmatory Ames testing recommended; supports diversified screening deck
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